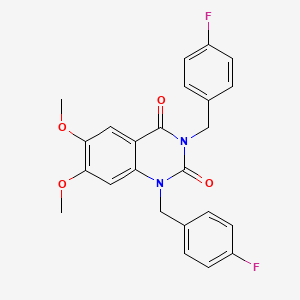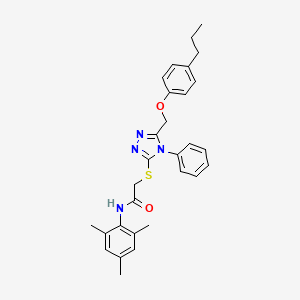
1,3-bis(4-fluorobenzyl)-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-BIS(4-FLUOROBENZYL)-6,7-DIMETHOXY-2,4(1H,3H)-QUINAZOLINEDIONE is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features two 4-fluorobenzyl groups and two methoxy groups attached to a quinazolinone core, making it a unique and interesting molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(4-FLUOROBENZYL)-6,7-DIMETHOXY-2,4(1H,3H)-QUINAZOLINEDIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or phosphorus oxychloride.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Attachment of 4-Fluorobenzyl Groups: The 4-fluorobenzyl groups can be attached through nucleophilic substitution reactions using 4-fluorobenzyl chloride and a suitable base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS(4-FLUOROBENZYL)-6,7-DIMETHOXY-2,4(1H,3H)-QUINAZOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 4-fluorobenzyl chloride in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
1,3-BIS(4-FLUOROBENZYL)-6,7-DIMETHOXY-2,4(1H,3H)-QUINAZOLINEDIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1,3-BIS(4-FLUOROBENZYL)-6,7-DIMETHOXY-2,4(1H,3H)-QUINAZOLINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
1,3-BIS(4-FLUOROBENZYL)-6,7-DIMETHOXY-2,4(1H,3H)-QUINAZOLINEDIONE can be compared with other similar compounds, such as:
1,3-Bis(4-fluorobenzyl)urea: This compound also contains 4-fluorobenzyl groups but has a urea core instead of a quinazolinone core.
1,3-Bis(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound has a pyrido[2,3-d]pyrimidine core and shares similar structural features with the quinazolinone compound.
The uniqueness of 1,3-BIS(4-FLUOROBENZYL)-6,7-DIMETHOXY-2,4(1H,3H)-QUINAZOLINEDIONE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C24H20F2N2O4 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
1,3-bis[(4-fluorophenyl)methyl]-6,7-dimethoxyquinazoline-2,4-dione |
InChI |
InChI=1S/C24H20F2N2O4/c1-31-21-11-19-20(12-22(21)32-2)27(13-15-3-7-17(25)8-4-15)24(30)28(23(19)29)14-16-5-9-18(26)10-6-16/h3-12H,13-14H2,1-2H3 |
InChI Key |
RVZQDATVRPGJJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(5E)-4-Oxo-5-[4-(2-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-YL}adamantane-1-carboxamide](/img/structure/B11083796.png)
![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11083803.png)
![4-({4,6-Bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11083804.png)

![4-chloro-N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11083814.png)

![(1R)-octahydro-2H-quinolizin-1-ylmethyl [(2,4-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B11083829.png)
![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide](/img/structure/B11083833.png)
![[2-(Morpholin-4-yl)-5-nitrophenyl]{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11083850.png)
![7-methyl-8-phenyl-2,2-bis(trifluoromethyl)-2,3-dihydropyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B11083854.png)
![3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11083865.png)
![5,7-Diisopropyl-2-pyridin-3-yl-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B11083866.png)
![4-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-2-(benzylsulfanyl)quinazoline](/img/structure/B11083870.png)
![3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B11083874.png)
